molecular formula C19H27NO2 B7071111 N-(3-methyl-3-phenylcyclobutyl)-1,4-dioxaspiro[4.5]decan-8-amine

N-(3-methyl-3-phenylcyclobutyl)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B7071111
M. Wt: 301.4 g/mol
InChI Key: DXTVGMMAXKUKIX-UHFFFAOYSA-N
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Description

N-(3-methyl-3-phenylcyclobutyl)-1,4-dioxaspiro[4.5]decan-8-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclobutyl ring fused with a dioxaspirodecane moiety, making it an interesting subject for chemical and pharmaceutical research. Its structural complexity and potential biological activities make it a valuable compound for various scientific studies.

Properties

IUPAC Name

N-(3-methyl-3-phenylcyclobutyl)-1,4-dioxaspiro[4.5]decan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-18(15-5-3-2-4-6-15)13-17(14-18)20-16-7-9-19(10-8-16)21-11-12-22-19/h2-6,16-17,20H,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTVGMMAXKUKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC2CCC3(CC2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-3-phenylcyclobutyl)-1,4-dioxaspiro[4.5]decan-8-amine typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The initial step often involves the synthesis of the cyclobutyl ring. This can be achieved through cyclization reactions using appropriate precursors such as 3-methyl-3-phenylcyclobutanone.

    Spirocyclic Formation: The next step is the formation of the spirocyclic structure. This is usually done by reacting the cyclobutyl compound with a diol, such as 1,4-dioxane, under acidic or basic conditions to form the spirocyclic dioxaspirodecane.

    Amine Introduction: The final step involves introducing the amine group. This can be achieved through nucleophilic substitution reactions where the spirocyclic compound is reacted with an amine source, such as ammonia or an amine derivative, under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the amine group. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the compound to modify the cyclobutyl ring or the spirocyclic structure. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced or modified by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-methyl-3-phenylcyclobutyl)-1,4-dioxaspiro[45]decan-8-amine is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound may exhibit interesting interactions with biological molecules due to its structural features. It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential pharmacological activities are of interest. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its structural complexity allows for the exploration of various pharmacophores and their interactions with biological targets.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its spirocyclic structure may impart unique mechanical or chemical properties to polymers or other materials.

Mechanism of Action

The mechanism of action of N-(3-methyl-3-phenylcyclobutyl)-1,4-dioxaspiro[4.5]decan-8-amine is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methyl-3-phenylcyclobutyl)-1,4-dioxaspiro[4.5]decan-8-amine
  • 1-Thia-4-azaspiro[4.5]decane derivatives
  • Thiazolopyrimidine compounds
  • 1,3,4-Thiadiazole derivatives

Uniqueness

This compound is unique due to its specific spirocyclic structure, which is not commonly found in other compounds. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.

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